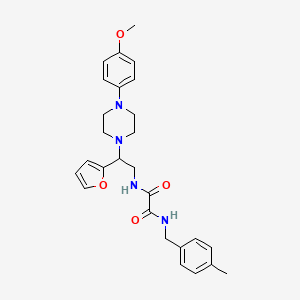

![molecular formula C16H11N3O6S B3003935 N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-5-硝基呋喃-2-甲酰胺 CAS No. 864861-00-7](/img/structure/B3003935.png)

N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-5-硝基呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

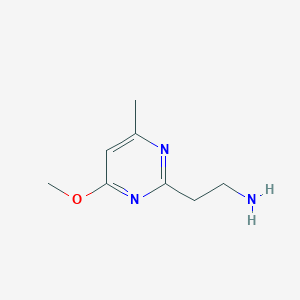

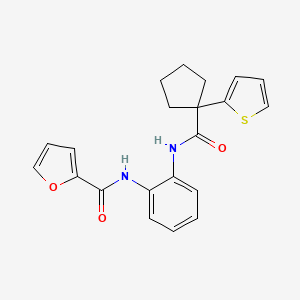

The compound “N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a thiazole ring, and a nitrofuran group . These functional groups suggest that the compound may have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxin and thiazole rings, along with the nitrofuran group, would likely contribute significantly to the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group in the nitrofuran could potentially undergo reduction reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzodioxin and thiazole rings could potentially influence the compound’s solubility, melting point, and crystallinity.科学研究应用

抗菌和抗真菌特性

N-[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-1,3-噻唑-2-基]-5-硝基呋喃-2-甲酰胺及其衍生物已被研究其潜在的抗菌和抗真菌特性。一项研究表明,某些衍生物,例如 5-硝基苯磺酰胺,对大肠杆菌和枯草芽孢杆菌形成的细菌生物膜表现出抑制作用,同时表现出轻微的细胞毒性 (Abbasi 等,2020)。另一项研究确定了具有显着抗菌活性的化合物,特别是对金黄色葡萄球菌和枯草芽孢杆菌 (Palkar 等,2017)。

抗肿瘤活性

该化合物的衍生物已被研究其抗肿瘤作用。一些合成的变体已显示出相当大的能力来抑制人肿瘤细胞的体外生长,表明作为创新抗癌剂的潜力 (Ostapiuk 等,2017)。另一项研究合成了 4-噻唑烷衍生物并评估了它们的各种生物活性,包括抗肿瘤作用 (Samadhiya 等,2012)。

抗抑郁药中的双重作用

合成了衍生自 2,3-二氢-(1,4-苯并二氧杂环-5-基)哌嗪和苯并[b]噻吩的化合物,其与主题化合物具有结构相似性,并评估了它们作为双重抗抑郁药的潜力。它们在抑制血清素摄取和 5-HT(1A) 受体亲和力方面显示出有希望的结果 (Silanes 等,2004)。

对映选择性合成中的用途

该化合物及其衍生物是用于治疗剂的对映选择性合成的有价值的手性合成子。一项研究调查了来自粪肠碱杆菌亚种。副粪肠杆菌的酰胺酶在有效生产对映体纯的 2,3-二氢-1,4-苯并二氧杂环-2-羧酸中的作用,这是各种治疗剂合成中的关键中间体 (Mishra 等,2016)。

精神和抗炎特性

N-[(苯并)噻唑-2-基]-2/3-[3,4-二氢异喹啉-2(1H)-基]乙/丙酰胺衍生物已显示出显着的体内精神活性、体内抗炎和体外细胞毒性活性,表明它们在这些领域的治疗剂中的潜力 (Zablotskaya 等,2013)。

安全和危害

未来方向

作用机制

Target of Action

The primary targets of this compound are bacterial strains, specifically Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, the compound prevents the bacteria from establishing a strong, resistant community, making them more susceptible to treatment.

Biochemical Pathways

It is known that the compound’s antibacterial activity is related to the presence of the sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Pharmacokinetics

Pharmacokinetic studies of related sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and biofilm formation . This leads to a decrease in the number of pathogenic bacteria, thereby helping to control and eliminate bacterial infections.

属性

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O6S/c20-15(12-3-4-14(25-12)19(21)22)18-16-17-10(8-26-16)9-1-2-11-13(7-9)24-6-5-23-11/h1-4,7-8H,5-6H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFABRSAJYUWVFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)

![ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate](/img/structure/B3003859.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)

![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3003873.png)